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Compound of Interest

Compound Name:
4-(4-Methylpiperazin-1-

yl)benzonitrile

Cat. No.: B1300033 Get Quote

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methylpiperazin-1-
yl)benzonitrile Analogs and Related Compounds

This guide provides a detailed comparison of the structure-activity relationships (SAR) of

analogs based on the 4-(4-methylpiperazin-1-yl)benzonitrile scaffold and related piperazine-

containing structures. The information is tailored for researchers, scientists, and drug

development professionals, presenting quantitative data, experimental methodologies, and

visual diagrams to facilitate understanding of how structural modifications influence biological

activity.

Introduction to the 4-(4-Methylpiperazin-1-
yl)benzonitrile Scaffold
The 4-(4-methylpiperazin-1-yl)benzonitrile moiety is a common feature in a variety of

biologically active compounds. The piperazine ring, in particular, is a versatile scaffold in

medicinal chemistry due to its ability to be modified at its two nitrogen atoms, influencing the

compound's potency, selectivity, and pharmacokinetic properties.[1] SAR studies on derivatives

containing this scaffold are crucial for optimizing lead compounds in drug discovery. These

studies systematically alter the chemical structure to identify key features that govern biological

activity.[1]
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Comparative SAR Analysis: Case Study on
Muscarinic Acetylcholine Receptor (M1) Antagonists
While direct and comprehensive SAR studies on a series of 4-(4-methylpiperazin-1-
yl)benzonitrile analogs for a single target are not extensively documented in a single source,

we can draw valuable insights from a closely related series of N-(4-(4-alkylpiperazin-1-

yl)phenyl)benzamide analogs that were evaluated as selective M1 muscarinic acetylcholine

receptor (mAChR) antagonists. This study provides a clear example of how systematic

structural modifications impact biological activity.

Data Presentation: SAR of N-(4-(4-alkylpiperazin-1-
yl)phenyl)benzamide Analogs
The following table summarizes the M1 antagonist activity (IC50) of various analogs,

highlighting the impact of substitutions on the benzamide ring.
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Compound ID
R Group (Benzamide
Substitution)

M1 IC50 (μM)

6 3-Cl 5.0

8a 2-Cl 0.96

8b 2-OMe 0.82

8c 2-Me >10

8d 2-CF3 1.3

8e 2,3,4,5,6-pentafluoro 0.35

8f 3-OMe >10

8g 3-Me 6.7

8h 3-CF3 4.6

8i 4-Cl 5.3

8j 4-OMe 7.0

8k 4-Me >10

8l 4-CF3 3.5

11i
3,5-diCl (with N-

propylpiperazine)
3.7

Data sourced from a study on selective M1 mAChR antagonists.

Key SAR Insights from the Data:

Position of Substitution: Substitution at the 2-position of the benzamide ring generally leads

to higher potency compared to substitutions at the 3- or 4-positions. For instance, 2-Cl (8a)

and 2-OMe (8b) analogs show submicromolar activity.

Nature of the Substituent: Electron-withdrawing groups at the 2-position, such as chloro (8a)

and trifluoromethyl (8d), appear to be favorable for activity. The pentafluorinated analog (8e)

exhibited the highest potency, suggesting that extensive fluorination enhances binding.
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Shallow SAR at other positions: The structure-activity relationship for substitutions at the 3-

and 4-positions is relatively shallow, with most analogs displaying IC50 values in the mid-

micromolar range.

Alkylpiperazine Substitution: While the table primarily focuses on benzamide modifications,

the study also explored variations of the N-alkyl group on the piperazine. An N-propyl analog

with a 3,5-dichlorobenzamide moiety (11i) showed reasonable activity, indicating that this

position is also amenable to modification.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are

typical experimental protocols for the synthesis and biological evaluation of such analogs.

General Synthesis of N-(4-(4-alkylpiperazin-1-
yl)phenyl)benzamide Analogs
The synthesis of the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs generally involves

the acylation of a substituted aniline with a corresponding benzoyl chloride or carboxylic acid.

Workflow for Synthesis:

Commercially available
3-chloro-4-(4-ethylpiperazin-1-yl)aniline

Acylation with
substituted benzoyl chlorides

Step 1

Polymer-supported reagents
and scavengers

Step 2

Mass-guided HPLCStep 3 Final N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogsStep 4

Click to download full resolution via product page

Caption: General synthetic workflow for N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs.

Detailed Steps:

Starting Material: Begin with a commercially available or synthesized substituted aniline,

such as 3-chloro-4-(4-ethylpiperazin-1-yl)aniline.
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Acylation: The aniline is acylated using a library of substituted benzoyl chlorides or by amide

coupling with the corresponding carboxylic acids using coupling agents like HATU or EDC.

Polymer-supported reagents and scavengers can be employed for high-throughput

synthesis.

Purification: The resulting crude products are purified, typically using mass-guided High-

Performance Liquid Chromatography (HPLC) to ensure high purity of the final compounds

for biological testing.

Characterization: The structure of the final compounds is confirmed using analytical

techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assay: Muscarinic Receptor
Antagonist Activity
The antagonist activity of the synthesized compounds against different muscarinic receptor

subtypes is determined using cell-based functional assays.

Experimental Workflow for M1 Antagonist Assay:
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CHO cell line stably expressing
human M1 mAChR

Plate cells in 384-well plates

Incubate with test compounds
at various concentrations

Add a known M1 agonist
(e.g., carbachol)

Measure intracellular calcium mobilization
(e.g., using a FLIPR assay)

Calculate IC50 values from
concentration-response curves

Click to download full resolution via product page

Caption: Workflow for determining M1 antagonist activity.

Detailed Protocol:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1

muscarinic acetylcholine receptor are cultured under standard conditions.

Cell Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.

Compound Incubation: The cells are then incubated with various concentrations of the test

compounds for a specific period.
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Agonist Stimulation: A known M1 receptor agonist, such as carbachol, is added to the wells

to stimulate the receptor.

Signal Detection: The antagonist activity is measured by quantifying the inhibition of the

agonist-induced intracellular calcium mobilization. This is often done using a fluorescent

calcium indicator and a plate reader like the Fluorometric Imaging Plate Reader (FLIPR).

Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits

50% of the agonist response, are calculated from the concentration-response curves using

non-linear regression analysis.

Broader Biological Activities of Related Analogs
The 4-(4-methylpiperazin-1-yl)benzonitrile and related piperazine scaffolds are not limited to

M1 antagonism. They have been incorporated into molecules with a wide range of biological

activities, including:

Kinase Inhibition: Several potent kinase inhibitors, targeting enzymes like ABL, c-KIT, and

RET, feature a 4-methylpiperazin-1-yl methyl group.[2][3][4] This moiety often occupies a

solvent-exposed region of the kinase binding pocket and can be crucial for achieving desired

pharmacokinetic properties.

Anticancer Activity: Derivatives of methyl piperazine have been synthesized and shown to

possess cytotoxic activity against various cancer cell lines.[5]

Antidepressant Activity: The piperazine moiety is a key substructure in many antidepressant

drugs, often contributing to a favorable CNS pharmacokinetic profile and binding to serotonin

receptors.[6][7]

Antiviral Activity: Certain piperazine-benzonitrile derivatives have been identified as potent

inhibitors of Hepatitis C Virus (HCV) entry.[8][9]

Conclusion
The structure-activity relationship studies of 4-(4-methylpiperazin-1-yl)benzonitrile analogs

and related piperazine-containing compounds reveal that even minor structural modifications

can significantly impact biological activity. The case study on M1 mAChR antagonists
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demonstrates the importance of the position and nature of substituents on the aromatic ring

system. The versatility of the piperazine scaffold allows for its application across a wide range

of therapeutic targets. The data and protocols presented in this guide offer a framework for the

rational design of novel and more potent therapeutic agents based on this privileged chemical

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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